Ethyl 4-cyclooctylpiperazine-1-carboxylate
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Overview
Description
Ethyl 4-cyclooctylpiperazine-1-carboxylate is a chemical compound that belongs to the piperazine family. Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound is characterized by the presence of a cyclooctyl group attached to the piperazine ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-cyclooctylpiperazine-1-carboxylate typically involves the reaction of cyclooctylamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the ethyl chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yield. The use of automated systems can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-cyclooctylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce secondary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products:
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: N-alkylated derivatives.
Scientific Research Applications
Ethyl 4-cyclooctylpiperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates
Mechanism of Action
The mechanism of action of ethyl 4-cyclooctylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The cyclooctyl group can enhance the binding affinity of the compound to its target, thereby modulating its biological activity. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
- Ethyl 1-piperazinecarboxylate
- Methyl piperazine-1-carboxylate
- 1-Ethyl-4-piperidin-4-yl-piperazine
- 1-Methylpiperazine
- Ethyl 4-propyl-1-piperazinecarboxylate
Comparison: Ethyl 4-cyclooctylpiperazine-1-carboxylate is unique due to the presence of the cyclooctyl group, which can significantly influence its chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-cyclooctylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-2-19-15(18)17-12-10-16(11-13-17)14-8-6-4-3-5-7-9-14/h14H,2-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GONDTTWNVFZOPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2CCCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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